Levobupivacaine hydrochloride

描述

左布比卡因盐酸盐是一种长效酰胺类局部麻醉剂,主要用于区域麻醉和疼痛管理。它是布比卡因的 S-对映异构体,这意味着它是布比卡因外消旋混合物的特定光学异构体。 与布比卡因相比,左布比卡因盐酸盐以其降低的心脏毒性和中枢神经系统毒性而闻名,使其成为临床应用的更安全选择 .

准备方法

合成路线和反应条件: 左布比卡因盐酸盐的合成通常从使用 L-(–)-二苯甲酰酒石酸对 (R,S)-N-(2,6-二甲基苯基)哌啶-2-甲酰胺进行手性拆分开始。 接下来进行取代反应和盐析过程,以获得高纯度和对映体过量的左布比卡因盐酸盐 .

工业生产方法: 工业规模生产涉及优化合成工艺以确保高产率和纯度。该过程包括手性拆分、取代反应和结晶等步骤。 高效液相色谱 (HPLC) 等技术用于监测和确保最终产品的质量 .

化学反应分析

反应类型: 左布比卡因盐酸盐会发生各种化学反应,包括:

取代反应: 这些反应在合成过程中至关重要,其中引入特定取代基以实现所需的化学结构。

氧化还原反应: 这些反应参与体内左布比卡因盐酸盐的代谢途径.

常见试剂和条件:

取代反应: 在受控温度条件下使用丁基氯甲酸酯和三乙胺等试剂.

氧化还原反应: 体内,CYP3A4 和 CYP1A2 等酶介导这些反应.

形成的主要产物:

去丁基左布比卡因: 通过代谢途径形成。

3-羟基左布比卡因: 另一种代谢产物.

科学研究应用

Regional Anesthesia

Levobupivacaine is extensively used in regional anesthesia techniques, including:

- Epidural Anesthesia : It is commonly administered for pain relief during labor and surgical procedures. Studies indicate that levobupivacaine provides effective analgesia with a similar onset time to bupivacaine but with fewer adverse effects on cardiovascular stability .

- Brachial Plexus Blocks : In supraclavicular brachial plexus blocks, levobupivacaine has demonstrated faster onset times for both sensory and motor blocks compared to bupivacaine, making it a preferred choice for upper limb surgeries .

- Peripheral Nerve Blocks : Its application extends to various peripheral nerve blocks, where it effectively manages postoperative pain while minimizing systemic toxicity .

Ocular Surgery

Levobupivacaine is also utilized in ocular surgeries, such as cataract procedures and vitreoretinal surgeries. Its low toxicity profile makes it suitable for these sensitive applications, providing effective analgesia without significant cardiovascular risks .

Postoperative Pain Management

In postoperative settings, levobupivacaine can be combined with opioids for enhanced analgesia. Its long duration of action allows for effective pain management following major surgical interventions, thus improving patient comfort and satisfaction .

Comparative Studies and Efficacy

Numerous studies have compared levobupivacaine with other local anesthetics:

These studies collectively support the notion that levobupivacaine not only matches but often exceeds the performance of traditional anesthetics like bupivacaine and lidocaine in various clinical scenarios.

Safety Profile

Levobupivacaine is recognized for its reduced incidence of cardiotoxicity compared to its racemic counterpart, bupivacaine. Clinical evidence suggests that patients receiving levobupivacaine experience fewer adverse cardiac events, making it a safer alternative in high-risk populations .

Case Studies

Several case studies highlight the successful use of levobupivacaine in clinical practice:

- Case Study 1 : A patient undergoing elective cesarean section received epidural anesthesia with levobupivacaine (0.5%). The procedure was completed without complications, and the patient reported satisfactory pain control during recovery .

- Case Study 2 : In a study involving patients undergoing knee arthroscopy, those treated with levobupivacaine experienced significantly lower pain scores postoperatively compared to those treated with bupivacaine, indicating its effectiveness in managing postoperative pain .

作用机制

左布比卡因盐酸盐通过阻断神经细胞膜中电压门控钠通道发挥作用。这种阻断阻止神经冲动的启动和传播,导致靶向区域的可逆感觉丧失。 左布比卡因的亲脂性使其能够轻松穿过细胞膜,增强其作为局部麻醉剂的功效 .

类似化合物:

左布比卡因盐酸盐的独特性: 左布比卡因盐酸盐因其较低的毒性特征而独一无二,使其成为需要区域麻醉的患者的更安全选择。 与布比卡因相比,其更长的作用时间和减少的血管舒张也使其具有临床优势 .

相似化合物的比较

Bupivacaine: The racemic mixture from which levobupivacaine is derived. .

Ropivacaine: Another local anesthetic with a similar safety profile to levobupivacaine but with different pharmacokinetic properties.

Uniqueness of Levobupivacaine Hydrochloride: this compound is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .

生物活性

Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic, primarily used in clinical settings for regional anesthesia. It is recognized for its efficacy and safety profile, particularly in comparison to its racemic counterpart, bupivacaine. This article examines the biological activity of levobupivacaine, focusing on its pharmacological properties, metabolic pathways, and emerging research findings that highlight its potential beyond local anesthesia.

Pharmacological Characteristics

Mechanism of Action

Levobupivacaine exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action is critical for producing local anesthesia during surgical procedures. The compound is a pure S-enantiomer of bupivacaine, which contributes to its reduced toxicity profile compared to the racemic mixture .

Pharmacokinetics

Levobupivacaine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP3A), resulting in inactive metabolites such as 3-hydroxy-levobupivacaine. Notably, no unchanged drug is excreted in urine, making it safer for patients with renal impairment .

Clinical Efficacy and Safety

Comparative Studies

Several studies have demonstrated that levobupivacaine offers a favorable safety profile compared to bupivacaine. A randomized controlled trial comparing intrathecal levobupivacaine with ropivacaine showed that while both provided effective anesthesia, levobupivacaine resulted in longer durations of motor block and analgesia without significant adverse effects .

| Parameter | Levobupivacaine | Ropivacaine |

|---|---|---|

| Duration of Motor Block | 290.5 ± 34.67 min | 222.5 ± 23.00 min |

| Duration of Analgesia | 309.83 ± 36.45 min | 249.50 ± 22.83 min |

| Time to Modified Bromage 3 | 12.17 ± 4.09 min | 7.83 ± 2.84 min |

Emerging Research Findings

Recent studies have explored the potential anticancer properties of levobupivacaine, revealing its ability to induce apoptosis in certain cancer cell lines. Research indicates that levobupivacaine can inhibit glycolysis and oxidative phosphorylation in cancer cells, leading to decreased ATP production and increased markers of apoptosis .

Case Study: Anti-proliferative Effects

In a study examining the effects of levobupivacaine on prostate cancer cells (DU145), it was found that treatment with 1 mM levobupivacaine resulted in significant cell cycle arrest prior to the S-phase and increased levels of reactive oxygen species (ROS). This suggests that levobupivacaine may have applications beyond anesthesia, potentially serving as an adjunct therapy in cancer treatment .

属性

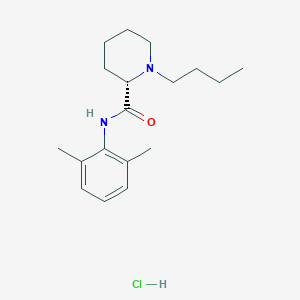

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046071 | |

| Record name | Levobupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-48-2 | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does levobupivacaine hydrochloride exert its anesthetic effects?

A1: this compound, like other local anesthetics, reversibly binds to voltage-gated sodium channels on neuronal membranes. [] This binding interferes with the influx of sodium ions, effectively blocking nerve impulse initiation and transmission, leading to analgesia and anesthesia. []

Q2: Does the S(−)-enantiomer configuration of this compound offer any advantages?

A2: Research suggests that the S(−)-enantiomer of bupivacaine, levobupivacaine, exhibits less vasodilation and potentially a longer duration of action compared to the racemic mixture (bupivacaine). [, ] Several studies have compared levobupivacaine to bupivacaine and other local anesthetics, investigating differences in potency, duration of action, and side effects. [, ]

Q3: Is the concentration difference between levobupivacaine base and this compound clinically significant?

A3: Yes, the difference between levobupivacaine base and this compound concentrations, which is 12.6%, has been highlighted as a potential source of confusion and misinterpretation in research studies. [] When comparing levobupivacaine with other local anesthetics, it is crucial to account for this difference to ensure accurate dose comparisons. [, ]

Q4: Are there any known polymorphs of this compound?

A5: Yes, research has identified four crystal polymorphs (A°, B, C, and D) and a monohydrate of this compound. [] These forms exhibit different physicochemical properties, potentially influencing the drug's stability, solubility, and bioavailability.

Q5: What analytical methods are commonly employed to determine this compound concentration and purity?

A7: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound, determining related substances, and assessing enantiomeric purity. [, , , ] Chiral HPLC methods, employing chiral stationary phases, are particularly useful for separating and quantifying the enantiomers of bupivacaine. [, ]

Q6: Have any studies investigated the long-term stability of this compound formulations?

A8: Yes, research has explored the stability of sufentanil citrate combined with this compound in 0.9% sodium chloride infusion bags stored at 4°C. [] These studies provide valuable insights into the long-term stability of such formulations, crucial for ensuring drug efficacy and safety.

Q7: What are the common clinical applications of this compound?

A9: this compound is frequently used for various procedures requiring regional anesthesia or analgesia, including labor analgesia, postoperative pain management, and surgical anesthesia. [, , , , , , , , , ]

Q8: Have there been any studies investigating the efficacy of this compound in specific surgical procedures?

A10: Yes, numerous studies have explored the use of this compound in specific surgical contexts, such as tonsillectomy, cesarean sections, infraumbilical surgeries, and hip replacements. [, , , , , , , , , ] These studies evaluate factors like pain control, duration of analgesia, motor blockade, and side effects.

Q9: How does the efficacy of this compound compare to other local anesthetics like bupivacaine and ropivacaine?

A11: Multiple studies have directly compared this compound to bupivacaine and ropivacaine in various clinical settings. [, , , , ] These investigations aim to determine differences in onset and duration of action, analgesic efficacy, motor blockade, and side effect profiles, ultimately guiding clinicians in selecting the most appropriate local anesthetic for specific patient populations and procedures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。